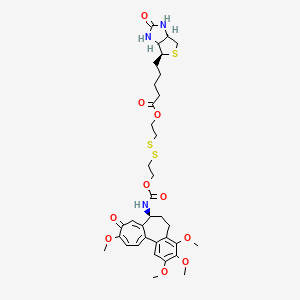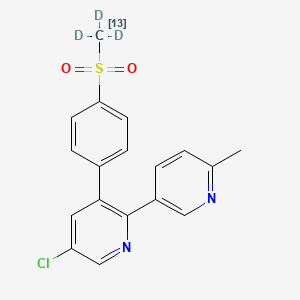
Leptosphaerodione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Leptosphaerodione is typically isolated from the fermentation of the fungus Stagonospora convolvuli . The isolation process involves the extraction of organic compounds from the fungal culture, followed by purification using chromatographic techniques . The structure of this compound is elucidated using spectroscopic methods such as NMR and MS .
Chemical Reactions Analysis
Leptosphaerodione undergoes various chemical reactions, including oxidation and reduction . It is known to inhibit the ubiquitin-proteasome system (UPS), demonstrating cytotoxic effects in HeLa cells with an IC50 value of 3.2 μM . The compound’s reactivity is influenced by its functional groups, which participate in these reactions under specific conditions .
Scientific Research Applications
Mechanism of Action
Leptosphaerodione exerts its effects by inhibiting the ubiquitin-proteasome system (UPS), which is crucial for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, resulting in cytotoxicity and cell death . The compound’s molecular targets include key enzymes involved in the UPS pathway .
Comparison with Similar Compounds
Leptosphaerodione is structurally related to other polyketides such as elsinochrome A and laccaridione C . These compounds share similar biosynthetic pathways and exhibit bioactive properties . this compound is unique in its potent inhibition of the ubiquitin-proteasome system, distinguishing it from other related compounds .
Similar Compounds
Elsinochrome A: Another polyketide from Stagonospora convolvuli, known for its phytotoxic effects.
Laccaridione C: A bioactive polyketide with cytotoxic properties against cancer cell lines.
This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-hydroxy-7-methoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C21H22O5/c1-5-11(2)6-12(3)16-8-13-7-14-9-17(25-4)20(23)21(24)18(14)19(22)15(13)10-26-16/h6-9,11,22H,5,10H2,1-4H3/b12-6+ |
InChI Key |
YIEXBFWEBRLCNL-WUXMJOGZSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Canonical SMILES |
CCC(C)C=C(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)
![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)






![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)




